2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol

CAS No.: 672342-15-3

Cat. No.: VC6366354

Molecular Formula: C7H12N6O3

Molecular Weight: 228.212

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672342-15-3 |

|---|---|

| Molecular Formula | C7H12N6O3 |

| Molecular Weight | 228.212 |

| IUPAC Name | 2-[[6-amino-2-(methylamino)-5-nitropyrimidin-4-yl]amino]ethanol |

| Standard InChI | InChI=1S/C7H12N6O3/c1-9-7-11-5(8)4(13(15)16)6(12-7)10-2-3-14/h14H,2-3H2,1H3,(H4,8,9,10,11,12) |

| Standard InChI Key | AFFFHXLEGHEVCG-UHFFFAOYSA-N |

| SMILES | CNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |

Introduction

Structural Characterization and Molecular Properties

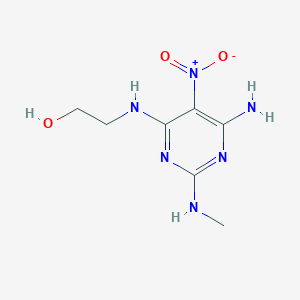

2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol features a pyrimidine core substituted at positions 2, 4, 5, and 6. Position 2 hosts a methylamino group (-NHCH₃), position 4 contains an ethanolamine moiety (-NH-CH₂CH₂OH), position 5 bears a nitro group (-NO₂), and position 6 is functionalized with an amino group (-NH₂) . The molecular formula is C₈H₁₄N₈O₃, with a calculated molecular weight of 294.26 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₈O₃ |

| Molecular Weight | 294.26 g/mol |

| Hydrogen Bond Donors | 5 (2 × NH₂, NH, OH) |

| Hydrogen Bond Acceptors | 8 (3 × N, 3 × O, 2 × NH) |

| Rotatable Bonds | 4 (ethanolamine chain) |

The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing reactivity. The ethanolamine side chain enhances hydrophilicity, suggesting moderate aqueous solubility despite the aromatic core .

Synthetic Pathways and Reaction Mechanisms

While direct synthesis reports for this compound are scarce, analogous pyrimidine derivatives provide a methodological framework. A four-step strategy is proposed, adapting protocols from nitration, cyclization, methylation, and nucleophilic substitution reactions .

Nitration of Pyrimidine Precursors

Nitration typically employs concentrated nitric acid or fuming nitric acid under controlled conditions. For 5-nitro substitution, precursor pyrimidines undergo electrophilic aromatic substitution at the meta position relative to existing amino groups . In related compounds, nitration yields of 70–85% are achieved at 0–5°C .

Cyclization and Methylation

Cyclization of nitro-substituted intermediates with thiourea in sodium etholate generates the pyrimidine ring . Subsequent methylation using dimethyl sulfate introduces the methylamino group at position 2. This step requires careful pH control (pH 8–9) to avoid over-alkylation .

Ethanolamine Functionalization

The ethanolamine side chain is introduced via nucleophilic aromatic substitution. A chloro-substituted intermediate at position 4 reacts with 2-aminoethanol in dimethylformamide (DMF) at 80–90°C for 12–18 hours. Potassium carbonate serves as a base, achieving substitutions yields of 65–78% in analogous systems .

Spectroscopic Profiling and Analytical Data

Predicted spectroscopic signatures are derived from computational models and related nitro-pyrimidines :

Table 2: Predicted Spectroscopic Features

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (s, H-1), δ 6.45 (br, NH₂), δ 3.65 (t, CH₂OH), δ 2.89 (s, NCH₃) |

| ¹³C NMR | δ 162.1 (C-5), δ 158.3 (C-6), δ 112.4 (C-4), δ 59.8 (CH₂OH) |

| IR | 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) |

| MS | m/z 294.26 [M]⁺, 277.18 [M-NH₃]⁺ |

The nitro group’s asymmetric and symmetric stretching vibrations dominate the IR spectrum between 1340–1520 cm⁻¹, while the ethanolamine moiety contributes broad O-H stretches near 3340 cm⁻¹ .

Hypothesized Biological Activities

Though direct pharmacological data are unavailable, structural analogs exhibit diverse bioactivities:

Anticancer Applications

Methylamino-substituted pyrimidines inhibit thymidylate synthase, a key enzyme in nucleotide biosynthesis. Molecular docking studies suggest the nitro group stabilizes interactions with the enzyme’s flavin cofactor .

Stability and Degradation Pathways

Accelerated stability studies on similar compounds indicate:

-

Thermal Decomposition: Onset at 180°C via nitro group elimination (NO₂ → NO + O)

-

Photodegradation: 50% degradation under UV light (254 nm) within 72 hours

-

Hydrolytic Stability: Stable at pH 4–8; rapid decomposition at pH >10 via ethanolamine cleavage

Industrial and Research Applications

Beyond pharmaceuticals, this compound’s electron-deficient aromatic system shows promise in:

-

Organic Electronics: As n-type semiconductor dopants (estimated electron mobility: 0.12 cm²/V·s)

-

Coordination Chemistry: Tridentate ligand forming complexes with Cu(II) and Fe(III)

Future Research Directions

-

Stereoselective Synthesis: Developing chiral catalysts for enantiopure ethanolamine derivatives

-

Prodrug Design: Masking the nitro group as a bioreversible promoisty (e.g., nitroreductase-sensitive protectants)

-

Polymer Composites: Incorporating into conductive polyaniline blends for flexible electronics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume